
3-Amino-5-methylpyrazine-2-carbonitrile
Overview
Description
3-Amino-5-methylpyrazine-2-carbonitrile (CAS: 58091-66-0) is a heterocyclic compound with the molecular formula C₆H₆N₄ and a molecular weight of 134.14 g/mol. It features a pyrazine core substituted with an amino group at position 3, a methyl group at position 5, and a cyano group at position 2 (Figure 1). This compound is primarily utilized in research settings for drug discovery and organic synthesis due to its versatile reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylpyrazine-2-carbonitrile typically involves the reaction of 2-cyano-3-methylpyrazine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through recrystallization or chromatography techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of pyrazine oxides.
Reduction: Conversion to 3-amino-5-methylpyrazine-2-amine.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
3-Amino-5-methylpyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-5-methylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. It is known to interfere with microbial cell wall synthesis, leading to its antimicrobial properties .
Comparison with Similar Compounds
Physical Properties :
- Solubility : Requires optimization in solvents like DMSO, with heating and sonication recommended to enhance dissolution .
- Storage : Stable at room temperature (RT) but should be stored under inert conditions to prevent degradation .
- Purity : Typically >95% as per commercial specifications .
Comparison with Structurally Similar Compounds
Functional Group Variations in Pyrazine Derivatives
5-Aminopyrazine-2-carbonitrile
- Structure : Differs by lacking the methyl group at position 3.
- Molecular Formula : C₅H₃N₄.
- Applications : Serves as a precursor for fluorescent probes and antibiotics .
5-Methylpyrazine-2,3-dicarbonitrile
- Structure: Contains two cyano groups (positions 2 and 3) and a methyl group (position 5).
- Molecular Formula : C₇H₄N₄.
- Applications : Explored in materials science for electronic properties due to extended conjugation .
Heterocyclic Derivatives with Pyrazine and Pyrazole Moieties
6-Amino-4-aryl-3-methylpyrano[2,3-c]pyrazole-5-carbonitriles
- Structure: Fused pyranopyrazole system with aryl and cyano substituents (e.g., 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile).
- Molecular Weight : ~318–330 g/mol .
- Synthesis: Prepared via multicomponent reactions using aldehydes, ethyl acetoacetate, and malononitrile .
- Applications: Anticancer and antimicrobial agents due to hydrogen-bonding capabilities from amino and cyano groups .
Pyrazolo[1,5-a]pyrazine-2-carbonitriles
- Example: (R)-4-Amino-6-(5-amino-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile (29).
- Molecular Formula : C₁₄H₁₃FN₆.
- Synthesis : Catalytic hydrogenation of nitro precursors using Pt/C .
- Applications : Investigated as kinase inhibitors in pharmaceutical research .
Thiazole- and Pyrimidine-Containing Analogues
Thiazolo[3,2-a]pyrimidine-6-carbonitriles
- Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b).
- Molecular Formula : C₂₂H₁₇N₃O₃S.
- Physical Properties : Melting point 213–215°C; IR peaks at 3,423 cm⁻¹ (NH) and 2,209 cm⁻¹ (CN) .
- Applications: Antimicrobial activity attributed to the thiazole ring and electron-withdrawing cyano group .
Pyrimidine-Thiazole Carbonitriles
- Example: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile.
- Molecular Formula : C₁₆H₁₄N₆OS.
- Physical Properties : Melting point 242–243°C .
- Applications : Kinase inhibition studies in cancer research .
Pesticidal Pyrazole Carbonitriles
Fipronil
- Structure: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile.
- Molecular Formula : C₁₂H₄Cl₂F₆N₄OS.
- Applications : Broad-spectrum insecticide targeting GABA receptors .
- Key Difference: Bulkier substituents (e.g., trifluoromethyl groups) enhance environmental persistence compared to 3-amino-5-methylpyrazine-2-carbonitrile .
Comparative Data Table
Key Research Findings
- Reactivity: The cyano group in this compound facilitates nucleophilic substitutions, making it valuable for constructing fused heterocycles like pyrazolo-pyrazines .
- Biological Activity: Pyrano[2,3-c]pyrazole carbonitriles exhibit superior antimicrobial activity compared to pyrazine derivatives, likely due to increased planarity and hydrogen-bonding capacity .
- Synthetic Efficiency: Multicomponent reactions using nano-ZrO₂ catalysts improve yields (up to 85%) for pyrano-pyrazole carbonitriles, whereas this compound synthesis relies on traditional condensation methods .
Biological Activity
3-Amino-5-methylpyrazine-2-carbonitrile is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique substitution pattern that enhances its chemical reactivity and biological activity. The presence of an amino group and a nitrile group within the pyrazine ring contributes to its potential as a pharmaceutical intermediate and its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins involved in critical metabolic pathways.
- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as fatty acid synthase (FAS) and aspartate decarboxylase (PanD), which play roles in lipid metabolism and amino acid biosynthesis, respectively.
- Antimicrobial Activity : It exhibits antimicrobial properties by interfering with microbial cell wall synthesis, making it a candidate for further exploration in antibacterial drug development.
Antimycobacterial Activity
Research indicates that this compound possesses notable antimycobacterial activity. In vitro studies have demonstrated its effectiveness against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL, comparable to established standards like pyrazinamide and isoniazid .
Cellular Effects
The compound influences cellular processes by modulating cell signaling pathways, gene expression, and metabolic functions. Studies have shown that it disrupts the nicotinamide pathway by inhibiting quinolinic acid phosphoribosyl transferase (QAPRTase), leading to alterations in energy production within cells.
Case Studies
- Antimycobacterial Screening : A study evaluated various derivatives of this compound, revealing significant activity against multiple strains of Mycobacterium, with some compounds showing resistance to pyrazinamide .
- Photosynthetic Electron Transport : Another investigation highlighted the compound's ability to inhibit photosynthetic electron transport in spinach chloroplasts, indicating potential herbicidal properties alongside its antimicrobial effects .
Dosage Effects
The biological effects of this compound vary significantly with dosage. Lower doses may yield beneficial effects, while higher concentrations can lead to toxicity. This threshold effect underscores the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes that affect the biosynthesis of mycolic acids and acetylcoenzyme A. Understanding these pathways is crucial for elucidating its full therapeutic potential and optimizing its use in drug development.
Transport and Distribution
The transport mechanisms of this compound within cells are mediated by specific transporters and binding proteins. These interactions influence the compound's localization and accumulation, which are vital for its biological activity.
Comparison with Similar Compounds
Compound Name | Biological Activity | MIC (µg/mL) |
---|---|---|
This compound | Antimycobacterial | 6.25 |
Pyrazinamide | Antimycobacterial | 12.5 |
Isoniazid | Antimycobacterial | 1.56 |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-Amino-5-methylpyrazine-2-carbonitrile to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of precursors, catalysts, and reaction conditions. For pyrazine derivatives, cyclization reactions with nitrile donors (e.g., acetonitrile) in polar aprotic solvents like dimethylformamide (DMF) are common. Catalysts such as potassium carbonate or sodium hydride enhance reaction efficiency . Temperature control (e.g., 80–120°C) and inert atmospheres prevent side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. For industrial scalability, continuous flow processes may improve reproducibility .
Table 1: Comparison of Synthetic Routes
Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|---|
Cyclization with DMF | DMF | K₂CO₃ | 68–72 | ≥95 | |
Chlorination/amination | Acetonitrile | NaH | 75–80 | ≥98 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify substituent positions on the pyrazine ring. For example, the amino group (δ 5.2–6.0 ppm in -NMR) and nitrile carbon (δ 115–120 ppm in -NMR) are diagnostic .
- IR Spectroscopy : Stretching frequencies for -NH₂ (3360–3450 cm) and -C≡N (2210–2260 cm) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 149.06 for C₆H₅N₅) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to elucidate structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to guide SAR. Molecular docking (AutoDock, Schrödinger) identifies binding interactions with biological targets (e.g., kinases or enzymes). For example, the amino and nitrile groups form hydrogen bonds with ATP-binding pockets in kinases . Pairing computational predictions with in vitro assays (e.g., IC₅₀ measurements) validates hypotheses. Recent studies on CHK1 inhibitors demonstrate this integrated approach .
Q. What strategies resolve contradictions in crystallographic data for pyrazine derivatives like this compound?
- Methodological Answer :
- Phase Annealing : SHELX-90’s phase annealing refines ambiguous electron density maps, particularly for twinned crystals or high-symmetry space groups .
- Cross-Validation : Combine XRD with spectroscopy (e.g., NMR) to confirm substituent positions. For example, discrepancies in amino group orientation can be resolved via -NMR coupling constants .
- High-Resolution Data : Collect data at synchrotron sources (≤1.0 Å resolution) to reduce noise and improve R-factor convergence (<5%) .
Q. How do electronic and steric effects influence the reactivity of this compound in substitution reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing nitrile group activates the pyrazine ring for nucleophilic substitution at the 2-position. Amino groups donate electrons, directing electrophiles to the 5-methyl position .
- Steric Effects : Steric hindrance from the methyl group limits reactivity at the 5-position. Kinetic studies (e.g., Hammett plots) quantify substituent effects .
Table 2: Reactivity Trends in Substitution Reactions
Position | Substituent | Reactivity (Relative Rate) | Dominant Effect |
---|---|---|---|
2 | -C≡N | High (1.0) | Electronic |
5 | -CH₃ | Low (0.3) | Steric |
Properties
IUPAC Name |
3-amino-5-methylpyrazine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-3-9-5(2-7)6(8)10-4/h3H,1H3,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTOPEJDWLXQHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483353 | |
Record name | Pyrazinecarbonitrile, 3-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58091-66-0 | |
Record name | Pyrazinecarbonitrile, 3-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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